1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
Description
1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride is a cationic diamine derivative featuring a 10-carbon aliphatic chain with o-chlorobenzyl groups attached to both terminal amine groups. The dihydrochloride salt enhances its solubility and stability, making it suitable for applications in antimicrobial agents, surfactants, or coordination chemistry.
Properties
CAS No. |
2056-24-8 |
|---|---|
Molecular Formula |
C24H34Cl4N2 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-[1-[(2-chlorophenyl)methylazaniumyl]dec-1-enyl]azanium;dichloride |
InChI |
InChI=1S/C24H32Cl2N2.2ClH/c1-2-3-4-5-6-7-8-17-24(27-18-20-13-9-11-15-22(20)25)28-19-21-14-10-12-16-23(21)26;;/h9-17,27-28H,2-8,18-19H2,1H3;2*1H |
InChI Key |
JGWRCGHPVAOURY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C([NH2+]CC1=CC=CC=C1Cl)[NH2+]CC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Chemical Name | 1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride |
| Molecular Formula | C22H28Cl4N2 (approximate based on substituents) |
| Molecular Weight | ~450-460 g/mol (estimated from components) |
| Functional Groups | Primary diamine, benzyl chloride substituents, hydrochloride salt |
| Physical State | Typically crystalline solid (dihydrochloride salt) |
The compound contains two primary amine groups linked by a 10-carbon chain, each substituted with an o-chlorobenzyl moiety. The dihydrochloride salt form enhances solubility and stability.
Preparation Methods
Overview
The preparation of 1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride generally involves the alkylation of 1,10-decanediamine with o-chlorobenzyl chloride, followed by conversion to the dihydrochloride salt. The synthetic strategy is based on nucleophilic substitution reactions where the primary amine groups react with benzyl halides under controlled conditions.
Synthetic Route
Step 1: Alkylation of 1,10-Decanediamine
- Reactants: 1,10-Decanediamine and o-chlorobenzyl chloride
- Solvent: Typically anhydrous polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile
- Base: A mild base like triethylamine or sodium carbonate may be used to scavenge hydrochloric acid formed during the reaction
- Temperature: Controlled between 0°C to room temperature to minimize side reactions
- Reaction Time: Several hours (4-24 hours) depending on scale and conditions
The reaction proceeds via nucleophilic attack of the amine nitrogen on the benzylic carbon of o-chlorobenzyl chloride, displacing chloride ion and forming the N-benzylated intermediate.
Step 2: Formation of Dihydrochloride Salt
- The crude alkylated product is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to form the dihydrochloride salt.
- The salt is then precipitated, filtered, washed, and dried to obtain the pure compound.
Detailed Experimental Procedure (Representative Example)
| Step | Procedure Details |
|---|---|
| Reactants | 1,10-Decanediamine (1 equiv), o-chlorobenzyl chloride (2.2 equiv) |
| Solvent | Anhydrous dimethylformamide (DMF), sufficient to dissolve reactants |
| Base | Triethylamine (2.5 equiv) |
| Reaction Conditions | Stirring at 0–5°C for 1 hour, then warming to room temperature for 12–18 hours |
| Workup | Quenching with cold water, extraction with organic solvent (e.g., dichloromethane), washing |
| Salt Formation | Addition of concentrated HCl in ethanol, cooling to precipitate dihydrochloride salt |
| Purification | Filtration, washing with cold ethanol/ether, drying under vacuum |
| Yield | Typically 60–75% depending on scale and purity |
Analytical Characterization of the Product
The identity and purity of 1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Proton NMR shows characteristic signals for aromatic protons of o-chlorobenzyl groups, methylene protons of the decamethylene chain, and amine protons.
- Infrared (IR) Spectroscopy:
- Bands corresponding to N–H stretching (~3300 cm⁻¹), aromatic C–H stretching (~3000 cm⁻¹), and C–Cl vibrations (~700 cm⁻¹).
- Mass Spectrometry (MS):
- Molecular ion peak consistent with the expected molecular weight.
- Elemental Analysis:
- Matches calculated percentages of C, H, N, and Cl.
- Melting Point Determination:
- Sharp melting point indicative of pure dihydrochloride salt.
Comparative Table of Preparation Conditions and Yields
| Reference / Source | Alkylation Reagents | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Standard Protocol | 1,10-Decanediamine + o-chlorobenzyl chloride | DMF | Triethylamine | 0–25 | 12–18 | 60–75 | Controlled addition to minimize side products |
| Alternative Method | Same as above | THF or Acetonitrile | Na2CO3 | 5–25 | 8–16 | 65–70 | Base choice affects purity |
| Salt Formation | HCl in ethanol | Ethanol | — | 0–5 | 1–2 | — | Precipitation and recrystallization |
Chemical Reactions Analysis
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets. The o-chlorobenzyl groups may play a role in binding to target molecules, while the decanediamine backbone provides structural stability. The hydrochloride groups enhance the compound’s solubility and facilitate its interaction with biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Octenidine Dihydrochloride
Structure : N,N’-(1,10-decanediyldi-1[4H]-pyridinyl-4-ylidene) bis-(1-octanamine) dihydrochloride.
Key Features :
- Two pyridinium-based cationic centers separated by a decane chain.
- Non-sensitizing, low cytotoxicity in vivo, and broad-spectrum antimicrobial activity against gram-positive/negative bacteria and fungi . Comparison:
- Mechanism : Both compounds disrupt bacterial membranes via cationic interactions. However, octenidine’s pyridinium groups may enhance binding to microbial surfaces compared to the o-chlorobenzyl groups in the target compound.
- Efficacy: Octenidine demonstrates superior anti-pseudomonal activity in burn wounds, preventing P.
N,N'-Bis(salicylidene)-1,10-decanediamine (BSC10)
Structure : A bolaform Schiff base with salicylidene groups at both ends of a decanediamine chain.
Key Features :
- Forms ordered multilayer films at air/water interfaces due to hydrogen bonding with barbituric acid .
Comparison : - Functionality : BSC10 is used in supramolecular chemistry for molecular recognition, whereas the target compound’s o-chlorobenzyl groups suggest antimicrobial or surfactant applications.
- Stability : BSC10’s Schiff base structure may be pH-sensitive, whereas the dihydrochloride salt of the target compound likely offers greater aqueous stability.
Benzalkonium Chloride (BAC12)
Structure : N-Benzyl-N,N-dimethyl-1-dodecanaminium chloride.
Key Features :
- A monoquaternary ammonium compound with a C12 alkyl chain.
- Broad-spectrum antimicrobial activity but associated with cytotoxicity in fibroblasts at high concentrations .
Comparison : - Chain Length : The target compound’s longer decane chain may improve membrane penetration compared to BAC12’s C12 chain.
- Charge Density : The di-cationic nature of the target compound could enhance electrostatic interactions with microbial membranes compared to BAC12’s single charge.
Triethylenetetramine (TETA) Derivatives
Structure : Linear polyamines like N,N'-bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride.
Key Features :
- Used in chelation therapy (e.g., trientine for Wilson’s disease) and catalysis .
Comparison : - Applications : TETA derivatives focus on metal ion coordination, whereas the target compound’s o-chlorobenzyl groups suggest antimicrobial or surfactant roles.
- Bioavailability : TETA’s smaller size improves renal clearance, while the target compound’s bulkier structure may limit systemic absorption.
Comparative Data Table
| Property | 1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride | Octenidine Dihydrochloride | BSC10 | BAC12 |
|---|---|---|---|---|
| Structure | C10 chain, o-chlorobenzyl, dihydrochloride | C10 chain, pyridinium-octylamine | C10 chain, salicylidene | C12 chain, benzyl-dimethyl |
| Charge | Di-cationic | Di-cationic | Neutral (Schiff base) | Mono-cationic |
| Antimicrobial Activity | Presumed broad-spectrum | Broad-spectrum, anti-pseudomonal | None reported | Broad-spectrum, cytotoxic |
| Cytotoxicity | Unknown | Low in vivo | Not studied | High in fibroblasts |
| Applications | Antimicrobial/surfactant | Wound antiseptic | Molecular recognition | Disinfectants |
| Key Reference |
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride, and how are intermediates characterized?
- Methodological Answer : A two-step alkylation strategy is typically employed. First, 1,10-decanediamine is reacted with o-chlorobenzyl chloride under basic conditions (e.g., NaOH in ethanol) to form the bis-alkylated product. The dihydrochloride salt is then precipitated using HCl gas or concentrated HCl in anhydrous ether. Intermediate characterization involves H-NMR (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 3.0–3.2 ppm for N-CH-Ar) and HRMS to confirm molecular ions (e.g., [M+H] ≈ 480–500 Da). Recrystallization from isopropyl alcohol or ethanol enhances purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H-NMR identifies aromatic (o-chlorobenzyl) and aliphatic (decanediamine backbone) protons. For example, coupling constants in the aromatic region (δ 7.3–7.5 ppm) confirm ortho-substitution.
- HRMS : High-resolution mass spectrometry verifies the molecular ion ([M+H]) and isotopic pattern (e.g., chlorine isotopes).
- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages (e.g., Cl ≈ 14.8% for dihydrochloride).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. How do the solubility properties of this compound influence experimental design in biological assays?
- Methodological Answer : The dihydrochloride salt is water-soluble (≥50 mg/mL at 25°C), enabling stock solutions in PBS or saline. For hydrophobic environments (e.g., membrane permeability studies), DMSO or ethanol (1–5% v/v) is used. Precipitation at high concentrations (>10 mM) can occur; thus, serial dilution in assay buffers is recommended. Pre-filter sterilization (0.22 µm) ensures sterility for cell-based studies .
Advanced Research Questions
Q. How do structural modifications (e.g., o-chlorobenzyl vs. pyridinyl substituents) affect the compound’s antimicrobial mechanism of action?
- Methodological Answer : The o-chlorobenzyl groups enhance lipophilicity, promoting membrane disruption in Gram-negative bacteria (e.g., P. aeruginosa). Comparative studies with pyridinyl analogs (e.g., octenidine dihydrochloride) show that cationic charge density (from amine groups) correlates with electrostatic binding to microbial membranes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to lipid bilayers. Minimum inhibitory concentration (MIC) assays reveal lower MIC values (2–4 µg/mL) for o-chlorobenzyl derivatives compared to unsubstituted analogs .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis (e.g., 85% lab-scale vs. <60% pilot-scale)?
- Methodological Answer : Yield discrepancies often stem from inadequate mixing or heat transfer in larger reactors. Optimize:
- Reaction Temperature : Use jacketed reactors with precise temperature control (±2°C).
- Stoichiometry : Employ excess o-chlorobenzyl chloride (1.1–1.2 eq.) to compensate for volatility.
- Workup : Replace filtration with centrifugation for faster isolation of the dihydrochloride salt.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (disappearance of NH peaks at 3300 cm) .
Q. How can computational modeling predict the compound’s interaction with bacterial efflux pumps or eukaryotic cell membranes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use CHARMM or GROMACS to model lipid bilayer penetration. The decanediamine chain length (10 carbons) aligns with membrane thickness (~30 Å), favoring transmembrane insertion.
- Docking Studies (AutoDock Vina) : Predict binding to efflux pump proteins (e.g., P. aeruginosa MexB) via cationic-π interactions with aromatic residues (Tyr 113, Phe 136).
- QSAR Models : Correlate logP values (≈3.5) with antibiofilm activity (IC < 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
